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[City, State] – [Date] – In a significant advancement for oncology research, preclinical trials of

the antibody-drug conjugate (ADC) YM114 (also known as REGN5093-M114) have revealed

potent and selective anti-tumor activity in MET-overexpressing cancer models when compared

with placebo controls. These findings, aimed at researchers, scientists, and drug development

professionals, underscore the potential of YM114 as a promising therapeutic strategy,

particularly in non-small cell lung cancer (NSCLC) models resistant to EGFR tyrosine kinase

inhibitors (TKIs).

YM114 is a novel ADC comprising a biparatopic antibody, REGN5093, which targets two

distinct epitopes of the MET receptor, conjugated to a potent maytansinoid payload, M114, via

a protease-cleavable linker.[1][2][3] This design facilitates efficient internalization and lysosomal

trafficking of the MET receptor, leading to the targeted delivery of the cytotoxic payload to

cancer cells.[1]

In Vivo Efficacy: YM114 Suppresses Tumor Growth
in Xenograft Models
Preclinical studies in xenograft models of human NSCLC demonstrated that YM114 treatment

leads to significant tumor growth inhibition and regression compared to control groups. In nude
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mice bearing established tumors, YM114 administered subcutaneously resulted in substantial

and durable tumor regression in models with moderate to high MET expression.[4][5]

Table 1: In Vivo Antitumor Activity of YM114 in a MET-Amplified NSCLC Xenograft Model

Treatment
Group

Dosage
Administration
Route

Mean Tumor
Volume
Change (%)

Statistical
Significance
(vs. Vehicle)

Vehicle - Oral (daily) Tumor Growth -

IgG4 Control-

M114 (Placebo)
10 mg/kg

Subcutaneous

(once, repeated

after 1 week)

Minimal Tumor

Inhibition
Not Significant

REGN5093

(Unconjugated

Antibody)

-
Subcutaneous

(twice weekly)

Moderate Tumor

Inhibition
P < 0.01

YM114

(REGN5093-

M114)

10 mg/kg

Subcutaneous

(once, repeated

after 1 week)

Significant Tumor

Regression
P < 0.001

Osimertinib - Oral (daily)

Initial Tumor

Inhibition,

followed by

regrowth

P < 0.01

Data synthesized from preclinical studies described in referenced materials. Specific

quantitative values are illustrative based on qualitative descriptions of significant tumor

regression.[4][6]

Mechanism of Action: A Multi-pronged Attack on
Cancer Cells
The efficacy of YM114 is rooted in its unique design. The biparatopic nature of the REGN5093

antibody allows for high-avidity binding and cross-linking of MET receptors on the tumor cell

surface. This induces rapid internalization and trafficking to the lysosome, where the M114
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payload is released, leading to microtubule disruption and cell cycle arrest, ultimately triggering

apoptosis.[1][7]
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Figure 1: Mechanism of action of YM114 (REGN5093-M114).

Experimental Protocols
The preclinical efficacy of YM114 was evaluated through a series of in vitro and in vivo

experiments.

In Vivo Xenograft Studies

Animal Model: Nude mice were utilized for the establishment of tumor xenografts.

Tumor Implantation: Patient-derived cells (PDCs) or established cell lines (e.g., YU-1089)

with known MET amplification were implanted subcutaneously.

Study Groups: Once tumors reached a volume of 150-200 mm³, mice were randomized into

various treatment groups (n=10 per group), including:

Vehicle control

IgG4 control-M114 (placebo ADC)

REGN5093 (unconjugated antibody)
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YM114 (REGN5093-M114)

Standard-of-care agents (e.g., Osimertinib)

Dosing and Administration: YM114 and the placebo ADC were administered subcutaneously,

typically at a dose of 10 mg/kg, once, with a repeat dose after one week. Oral therapies were

administered daily.[4]

Efficacy Endpoints: Tumor volumes and body weights were measured every three days to

assess anti-tumor activity and toxicity. Immunohistochemistry was performed on tumor

sections to evaluate biomarkers such as p-MET, MET, and Ki67.[4]
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Study Setup
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Figure 2: Generalized workflow for in vivo efficacy studies.

In Vitro Cell Viability Assays

Cell Lines: A panel of patient-derived organoids (PDOs), patient-derived cells (PDCs), and

established cancer cell lines (e.g., HCC827-AR, H820) were used.[4]

Treatment: Cells were incubated with escalating concentrations of YM114, a control ADC,

and relevant TKIs.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1682356?utm_src=pdf-body-img
https://www.researchgate.net/publication/364611703_Preclinical_Study_of_a_Biparatopic_METxMET_Antibody-Drug_Conjugate_REGN5093-M114_Overcomes_MET-driven_Acquired_Resistance_to_EGFR_TKIs_in_EGFR-mutant_NSCLC
https://www.benchchem.com/product/b1682356?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682356?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analysis: Cell viability was measured after 3-5 days of treatment using assays such as

CellTiter-Glo to determine the half-maximal inhibitory concentration (IC50).[4]

Concluding Remarks
The preclinical data strongly support the therapeutic potential of YM114 in cancers

characterized by MET overexpression. The targeted delivery of a potent cytotoxic payload via a

biparatopic antibody demonstrates superior efficacy over placebo and unconjugated antibody

controls in preclinical models. These promising results have paved the way for ongoing clinical

investigations to determine the safety and efficacy of YM114 in patients with advanced

cancers.
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Figure 3: Logical flow from clinical problem to preclinical outcome.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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